molecular formula C10H13N3O3 B2968314 (3R)-3-methyl-4-(6-nitro-3-pyridyl)morpholine CAS No. 2375165-76-5

(3R)-3-methyl-4-(6-nitro-3-pyridyl)morpholine

Cat. No. B2968314
CAS RN: 2375165-76-5
M. Wt: 223.232
InChI Key: OPFQNEYMBKNBFW-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(3R)-3-methyl-4-(6-nitro-3-pyridyl)morpholine” is a useful research chemical . It has a molecular weight of 209.20 and a molecular formula of C9H11N3O3 . The IUPAC name for this compound is 4-(6-nitropyridin-3-yl)morpholine .


Molecular Structure Analysis

The molecular structure of “(3R)-3-methyl-4-(6-nitro-3-pyridyl)morpholine” can be represented by the canonical SMILES string: C1COCCN1C2=CN=C(C=C2)N+[O-] . This compound has a complexity of 225 and a topological polar surface area of 71.2 .


Physical And Chemical Properties Analysis

The compound “(3R)-3-methyl-4-(6-nitro-3-pyridyl)morpholine” has a predicted boiling point of 423.2±45.0 °C and a predicted density of 1.325±0.06 g/cm3 . It also has a predicted LogP value of 1.41460 .

Scientific Research Applications

Fluorescent Probes for Hypoxic Cells

A novel off-on fluorescent probe, 3-HF-NO2, was developed for selective detection of hypoxia or nitroreductase (NTR), incorporating a 4-nitroimidazole moiety as a hypoxic trigger and morpholine groups. It exhibited high selectivity, “Turn-On” fluorescence response, no cytotoxicity, large Stokes’ shift, dual emission, and was successfully applied for imaging the hypoxic status of tumor cells, such as HeLa cells (Feng et al., 2016).

Asymmetric Michael Reactions in Organic Synthesis

The compound has been used in catalytic enantio- and diastereoselective Michael addition reactions of unmodified aldehydes to nitro olefins, using (S)-2-(morpholinomethyl)pyrrolidine as a catalyst. These reactions produced gamma-formyl nitro compounds, which could be converted to chiral, nonracemic 3,4-disubstituted pyrrolidines (Betancort & Barbas, 2001).

Insecticidal Properties

Pyridine derivatives, including morpholinium compounds, have demonstrated notable insecticidal activities. One such compound exhibited approximately four times the insecticidal activity of acetamiprid insecticide (Bakhite et al., 2014).

Polymerization Reactions

Morpholine derivatives, including morpholine-2,5-diones, have been explored in ring-opening polymerization reactions with metal catalysts. These studies are significant in understanding the polymerization behavior and the formation of kinetically-inert products (Chisholm et al., 2006).

Synthesis of Biologically Active Compounds

3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one is an important intermediate for synthesizing biologically active compounds, including small molecule anticancer drugs. Its derivatives have shown potential biological activities (Wang et al., 2016).

Safety and Hazards

The safety data sheet for a similar compound, 1-Boc-4-(6-nitro-3-pyridyl)piperazine, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it’s advised to wash with plenty of soap and water .

properties

IUPAC Name

(3R)-3-methyl-4-(6-nitropyridin-3-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-8-7-16-5-4-12(8)9-2-3-10(11-6-9)13(14)15/h2-3,6,8H,4-5,7H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFQNEYMBKNBFW-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1C2=CN=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COCCN1C2=CN=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.